Product packaging for Magnesium nitrite(Cat. No.:CAS No. 15070-34-5)

Magnesium nitrite

Cat. No.: B12691802
CAS No.: 15070-34-5
M. Wt: 116.32 g/mol
InChI Key: AAJBNRZDTJPMTJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Magnesium Nitrite, with the chemical formula Mg(NO₂)₂, is a white, hygroscopic crystalline powder . This laboratory-grade inorganic salt is offered in high purity, making it a reliable source of nitrite ions (NO₂⁻) for various research and industrial applications . It is soluble in both water and alcohol, which facilitates its use in the preparation of standardized solutions . Key physical properties include a molar mass of 116.32 g/mol and a density of approximately 1.24 g/cm³, though it decomposes upon heating before a distinct melting point is reached . In research and development, this compound serves as a critical reagent in analytical nitrite assays and redox chemistry experiments . Its controlled oxidizing behavior is valuable for studying reaction kinetics and for use in controlled oxidation procedures . In industrial contexts, it functions as a corrosion inhibitor, particularly in cooling systems . Furthermore, it acts as a reagent in organic synthesis for the preparation of various chemical compounds and has been investigated for its antiseptic properties in food preservation techniques . From an ecological and agricultural research perspective, magnesium has been identified as a key nutrient that influences soil nitrogen-cycling processes, impacting the metabolism and composition of microbial communities . This compound must be stored in a tightly sealed container in a cool, dry environment away from moisture and heat to prevent decomposition . FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use. Handle with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgN2O4 B12691802 Magnesium nitrite CAS No. 15070-34-5

Properties

CAS No.

15070-34-5

Molecular Formula

MgN2O4

Molecular Weight

116.32 g/mol

IUPAC Name

magnesium;dinitrite

InChI

InChI=1S/Mg.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2

InChI Key

AAJBNRZDTJPMTJ-UHFFFAOYSA-L

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Mg+2]

Origin of Product

United States

Fundamental Research Trajectories of Magnesium Nitrogen Oxygen Systems

Overview of Contemporary Research Paradigms

Contemporary research into magnesium-nitrogen-oxygen systems is multifaceted, with significant efforts directed towards understanding the synthesis, characterization, and decomposition of these compounds. A primary focus is on the potential applications of these materials in various fields, from agriculture to advanced materials science.

Researchers are particularly interested in the thermal decomposition behavior of these compounds, as the products of decomposition, such as magnesium oxide (MgO), have numerous industrial uses. For instance, the thermal decomposition of magnesium nitrate (B79036) has been studied for its potential in the resource utilization of magnesium slag. nih.gov Similarly, understanding the decomposition of magnesium nitrite (B80452) is crucial for its handling and potential applications. The decomposition of magnesium nitrite yields magnesium oxide, nitrogen dioxide, and nitrogen monoxide. you-iggy.com

Another key research area is the synthesis of novel materials within the Mg-N-O system. For example, at high pressures, new nitrogen-rich magnesium nitrides (Mg₂N₄ and MgN₄) have been discovered, which are thermodynamically stable near 50 GPa. wikipedia.org These discoveries open up new avenues for the development of advanced materials with unique properties.

The study of the thermodynamic properties of these compounds is also a central theme in current research. A comprehensive understanding of properties such as enthalpy of formation, Gibbs free energy of formation, and entropy is essential for predicting the stability and reactivity of these compounds.

Interrelationships within Magnesium-Nitrogen-Oxygen Inorganic Compounds

The inorganic compounds within the magnesium-nitrogen-oxygen system, primarily this compound (Mg(NO₂)₂), magnesium nitrate (Mg(NO₃)₂), and magnesium nitride (Mg₃N₂), exhibit distinct yet interrelated chemical properties. These relationships are governed by the oxidation state of nitrogen and the nature of the chemical bonding within each compound.

Magnesium nitride is an ionic compound where nitrogen is in its most reduced state (-3). openstax.org It is a greenish-yellow powder at room temperature and reacts with water to produce magnesium hydroxide (B78521) and ammonia (B1221849). wikipedia.org In contrast, magnesium nitrate and this compound are oxysalts where nitrogen is in higher oxidation states (+5 and +3, respectively). Both are white crystalline solids.

The thermal stability and decomposition pathways of these compounds also highlight their interrelationships. Magnesium nitride decomposes at very high temperatures (around 1500 °C) to yield magnesium and nitrogen gas. nanografi.com Magnesium nitrate, on the other hand, decomposes at a lower temperature (around 330 °C for the anhydrous form) to produce magnesium oxide, nitrogen dioxide, and oxygen. nih.gov this compound is the least stable of the three and decomposes upon heating.

The following tables provide a comparative overview of the key properties of these compounds.

Comparative Properties of Magnesium-Nitrogen-Oxygen Compounds

PropertyThis compoundMagnesium NitrateMagnesium Nitride
Chemical Formula Mg(NO₂)₂Mg(NO₃)₂Mg₃N₂
Appearance White crystalline solidWhite crystalline solid nih.govGreenish-yellow powder wikipedia.org
Molar Mass 116.32 g/mol148.32 g/mol nih.gov100.95 g/mol
Decomposition Products MgO, NO₂, NO you-iggy.comMgO, NO₂, O₂ nih.govMg, N₂ wikipedia.org

Thermodynamic Data for this compound (Mg(NO₂)₂)

Thermodynamic PropertyValue
Standard Enthalpy of Formation (ΔfH°) -597.98 kJ/mol you-iggy.com
Standard Gibbs Free Energy of Formation (ΔfG°) -565.95 kJ/mol you-iggy.com
Standard Molar Entropy (S°) 27.91 J/K·mol you-iggy.com

Advanced Synthetic Methodologies and Preparation Routes

Direct Synthesis Approaches for Magnesium Nitrite (B80452)

Research into the direct synthesis of magnesium nitrite is limited, with no well-established methods readily available in the reviewed literature. The inherent instability of the nitrite ion (NO₂⁻) in combination with a highly reactive metal like magnesium may contribute to challenges in its direct preparation and isolation.

Nitrite Formation Pathways in Chemical Systems

This section explores the various chemical routes through which nitrite is formed in different environments.

Chemical Formation of Nitrite in Aqueous Environments

Nitrite (NO₂⁻) is an intermediate species in the nitrogen cycle and its formation in aqueous environments can occur through several chemical and biological pathways. nih.gov

One significant pathway is the reduction of nitrate (B79036) (NO₃⁻). This reduction can be driven by microbial activity under anaerobic (oxygen-poor) conditions. who.int Certain bacteria utilize nitrate as an electron acceptor in the absence of oxygen, leading to the formation of nitrite.

Sunlight can also induce the transformation of nitrate to nitrite in a process known as photolysis. royalsocietypublishing.org This reaction is endothermic and involves the conversion of light energy into chemical energy. royalsocietypublishing.org The photolysis of nitrate can lead to the formation of intermediate species like peroxynitrite, which then decomposes to form nitrite. acs.org The yield of nitrite from this photochemical process increases as the excitation wavelength of light decreases below 300 nm. acs.org

Another primary pathway for nitrite formation is the oxidation of ammonia (B1221849) (NH₃). In aerobic environments, ammonia-oxidizing bacteria can convert ammonia to nitrite. nih.gov This is the first stage of the nitrification process, which is a key component of the nitrogen cycle. nih.gov This can occur in various settings, from natural waters and soils to drinking water distribution systems. nih.govwho.int

Formation PathwayDescriptionKey ConditionsReference
Nitrate Reduction (Microbial)Bacteria use nitrate as an electron acceptor, reducing it to nitrite.Anaerobic (oxygen-deficient) who.int
Nitrate Reduction (Photochemical)Sunlight provides the energy to convert nitrate to nitrite.Presence of UV light (especially <300 nm) royalsocietypublishing.orgacs.org
Ammonia Oxidation (Nitrification)Ammonia-oxidizing bacteria convert ammonia into nitrite.Aerobic (oxygen-rich) nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Structural Analysis

The structural properties of magnesium nitride and its related ternary compounds are critical to understanding their physical and electronic characteristics. Advanced analytical techniques and computational methodologies have enabled a detailed examination of their crystal structures, particularly under high-pressure conditions and in complex semiconductor alloys.

Magnesium nitride (Mg₃N₂) is known to exhibit complex structural behavior, transitioning through several phases as external pressure is applied.

Computational prediction, specifically using evolutionary algorithms, has been instrumental in identifying novel high-pressure phases of Mg₃N₂. researchgate.net This methodology explores potential crystal structures to find the most energetically stable configurations at various pressures. Through this approach, in addition to the known α-, β-, and γ-Mg₃N₂ phases, five distinct high-pressure polymorphs have been theoretically identified: ε-Mg₃N₂, τ-Mg₃N₂, ω-Mg₃N₂, λ-Mg₃N₂, and μ-Mg₃N₂. researchgate.net

These predicted phases are all mechanically and dynamically stable. researchgate.net The transition pressures, crystal systems, and space groups for these phases have been calculated, revealing a complex sequence of structural transformations. For instance, the ε-Mg₃N₂ phase, with Cmc2₁ symmetry, is predicted to form at 27 GPa, while the τ-Mg₃N₂ phase (R3c̅ symmetry) emerges at 30 GPa. researchgate.net As pressure increases further, transitions to the ω-Mg₃N₂ (Cmcm) at 53 GPa, λ-Mg₃N₂ (Ima2) at 68 GPa, and finally the μ-Mg₃N₂ (Ibam) phase at 115 GPa are predicted. researchgate.net Experimental studies have confirmed a reversible, first-order phase transition starting around 20.6 GPa, which aligns with theoretical predictions of high-pressure transformations. acs.orgresearchgate.net

Predicted High-Pressure Phases of Mg₃N₂ researchgate.net
PhasePredicted Transition Pressure (GPa)Crystal SystemSpace GroupSymmetry
ε-Mg₃N₂27OrthorhombicCmc2₁No. 36
τ-Mg₃N₂30TrigonalR3c̅No. 167
ω-Mg₃N₂53OrthorhombicCmcm-
λ-Mg₃N₂68OrthorhombicIma2No. 46
μ-Mg₃N₂115OrthorhombicIbam-

Under ambient conditions, Mg₃N₂ crystallizes in the cubic anti-bixbyite structure, which is characterized by the Ia̅3 (No. 206) space group. oup.commaterialsproject.org This structure is three-dimensional, with magnesium (Mg²⁺) cations bonded to four nitrogen (N³⁻) atoms, forming MgN₄ tetrahedra. materialsproject.orgosti.gov There are two distinct positions for the nitrogen ions within the lattice. oup.com This arrangement results in four different Mg–N bond distances. oup.com The lattice parameter for this cubic phase is approximately 9.95 Å. oup.com Experimental investigations up to 40.7 GPa have confirmed that this cubic phase is stable at lower pressures before it begins a transition to a high-pressure monoclinic phase (C2/m) at approximately 20.6 GPa. acs.orgacs.org

Ternary nitrides, such as magnesium tin nitride (MgSnN₂), are emerging as significant semiconductor materials. Their crystal structure is a key determinant of their optoelectronic properties and can be manipulated through synthesis techniques.

MgSnN₂ exhibits polymorphism, meaning it can exist in more than one crystal structure. The two most prominent polymorphs are the wurtzite and rocksalt structures. nih.govacs.org The ground state, or most energetically stable form, is an ordered wurtzite structure (Pna2₁). nih.govacs.org The rocksalt phase is considered metastable, having a higher energy of formation. nih.govacs.org

Control over which polymorph is synthesized can be achieved through epitaxial growth, where a thin film is grown on a crystalline substrate. nih.gov The choice of substrate and growth conditions, such as temperature and pressure, dictates the resulting structure. For example, cation-disordered, wurtzite-type MgSnN₂ has been synthesized across a range of temperatures via combinatorial cosputtering. nih.govacs.org The unexpected formation of a secondary, rocksalt-type phase has been observed at Mg-rich compositions and lower temperatures. nih.govacs.org Furthermore, single-phase rocksalt MgSnN₂ thin films have been successfully synthesized by utilizing epitaxial stabilization on an isostructural MgO(111) substrate. acs.org This demonstrates that epitaxy is a powerful tool for polymorphic control, enabling the selective synthesis of either the wurtzite or metastable rocksalt phase. nih.govacs.org

Polymorphs of MgSnN₂
PolymorphCommon Space GroupStabilitySynthesis Method Example
WurtzitePna2₁ (ordered)Ground State nih.govacs.orgCombinatorial cosputtering nih.gov
RocksaltP2/c (ordered)Metastable nih.govacs.orgEpitaxial growth on MgO(111) acs.org

In ternary compounds like MgSnN₂, the arrangement of the different cations (Mg²⁺ and Sn⁴⁺) on the crystal lattice sites can be either ordered or disordered. This feature of cation ordering significantly influences the material's electronic properties. arxiv.org In a fully ordered wurtzite structure, each nitrogen atom is coordinated with two magnesium and two tin atoms, a configuration that satisfies the octet rule locally. arxiv.org

However, in many synthesis processes, particularly under non-equilibrium conditions like sputtering, a degree of cation disorder is common. nih.govarxiv.org This disorder involves the random placement of Mg and Sn atoms on the cation sublattice, which leads to the formation of tetrahedra that violate the octet rule (e.g., one Mg and three Sn atoms, or three Mg and one Sn atom surrounding a nitrogen). arxiv.org A significant consequence of this cation disorder is a reduction in the material's band gap. nih.govarxiv.org While partial disorder is often unavoidable, achieving a fully disordered state is considered difficult. arxiv.org The ability to control the degree of cation disorder offers a pathway to tune the optoelectronic properties of MgSnN₂ for specific applications. researchgate.net

Ion Pair Structure Analysis in Aqueous Magnesium Nitrate (B79036) Solutions

In aqueous solutions, the interaction between the magnesium cation (Mg²⁺) and the nitrate anion (NO₃⁻) is complex and concentration-dependent. These interactions lead to the formation of various ion pair structures.

In dilute aqueous solutions of magnesium nitrate, the magnesium and nitrate ions primarily exist as free hydrated ions, surrounded by water molecules. researchgate.net As the concentration increases, they begin to form distinct types of ion pairs.

Solvent-Shared Ion Pairs (SIPs): In this configuration, the magnesium cation and nitrate anion are separated by a layer of water molecules. The structure can be represented as Mg(H₂O)₆²⁺. rsc.org SIPs are the predominant species in dilute solutions. researchgate.net Molecular dynamics simulations show that Mg²⁺ ions tend to form solvent-separated ion-pairs. aip.org

Contact Ion Pairs (CIPs): At higher concentrations, water molecules are displaced from the magnesium ion's primary hydration shell, allowing for direct contact between the Mg²⁺ and NO₃⁻ ions. researchgate.netrsc.org This forms a monodentate contact ion pair, represented as [Mg²⁺(H₂O)₅NO₃⁻]. rsc.org The transition from SIPs to CIPs becomes significant as the solution becomes more concentrated. researchgate.net Studies using Raman spectroscopy have shown that both contact and solvent-separated ion pairs exist in Mg(NO₃)₂ solutions with concentrations ranging from 0.23 to 4.86 mol·kg⁻¹. pku.edu.cnresearchgate.net Above a concentration of 2.3 mol·kg⁻¹, the relative amount of contact ion pairs increases sharply. pku.edu.cnresearchgate.net

The propensity for ion pair formation follows the trend Mg²⁺ < Ca²⁺ < Sr²⁺ < Pb²⁺, indicating that the strong hydration of the smaller, more charge-dense Mg²⁺ ion makes it less likely to form contact ion pairs compared to larger divalent cations. rsc.orgsemanticscholar.org

As the concentration of magnesium nitrate in an aqueous solution increases further, more complex ionic structures begin to form. rsc.orgrsc.org Nitrate ions can displace additional water molecules from the hydration layer of the magnesium ions, leading to the formation of three-ion clusters. rsc.orgrsc.orgresearchgate.net These clusters can further assemble into more complex chain or linear structures in highly concentrated solutions. rsc.orgrsc.orgresearchgate.net Research suggests that both SIPs and CIPs are primarily composed of cationic triple ion clusters, which involve two magnesium ions and one nitrate ion. researchgate.net

Magnesium Nitrate Hydrate (B1144303) Crystal Structure Analysis

When crystallized from an aqueous solution, magnesium nitrate forms hydrates, with the most common being magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O). chemicalbook.comfuncmater.comwikipedia.org

Crystal System: The hexahydrate form has a monoclinic crystal structure. chemicalbook.com Anhydrous magnesium nitrate, in contrast, can crystallize in a cubic system (space group Pa-3). materialsproject.org Another orthorhombic crystal structure has also been identified. materialsproject.org

Coordination: In the hexahydrate crystal, the magnesium ion is octahedrally coordinated to six water molecules, forming the [Mg(H₂O)₆]²⁺ complex cation. rsc.orgwikipedia.org This structure is a solvent-shared ion pair, where the nitrate ions are not in direct contact with the magnesium ion. rsc.org

Bonding: In the anhydrous cubic structure, the Mg²⁺ ion is bonded to six oxygen atoms from the nitrate groups, with Mg-O bond lengths of 2.09 Å. The nitrogen is bonded to three oxygen atoms in a trigonal planar geometry, with N-O bond lengths of 1.25 Å. materialsproject.org

Structural Parameters of Magnesium Nitrate Forms
CompoundFormulaCrystal SystemDensity (g/cm³)Melting Point (°C)
Anhydrous Magnesium NitrateMg(NO₃)₂Cubic2.3N/A (decomposes)
Magnesium Nitrate DihydrateMg(NO₃)₂·2H₂ON/A2.0256129
Magnesium Nitrate HexahydrateMg(NO₃)₂·6H₂OMonoclinic1.46488.9

Influence of Additives on Crystal Structure of Magnesium Compounds

The crystal structure and stability of magnesium nitrate can be influenced by the presence of various chemical additives. patsnap.com For instance, controlling the pH of solutions can prevent the formation of insoluble magnesium hydroxide (B78521). patsnap.com The addition of other salts can also lead to the formation of new, complex crystal structures. For example, when an equimolar mixture of magnesium nitrate hexahydrate and nickel nitrate hexahydrate is crystallized, it forms a new monoclinic structure, isostructural to cobalt nitrate hexahydrate, rather than the structure of either component. researchgate.net This indicates a random distribution of magnesium and nickel cations on the crystal's sub-lattice. researchgate.net Similarly, mixing magnesium nitrate with magnesium acetate (B1210297) hydrates can result in the formation of a double salt with a unique crystal structure. researchgate.net In the field of polymer electrolytes, adding Mg(NO₃)₂ to an agarose (B213101) polymer matrix increases the amorphous nature of the polymer, which in turn enhances ionic conductivity. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a vital tool for probing the molecular and ionic interactions within magnesium nitrate systems.

Raman Spectroscopy Applications

Raman spectroscopy is particularly effective for studying the interactions in aqueous magnesium nitrate solutions. pku.edu.cnacs.org By analyzing the vibrational modes of the nitrate ion and the O-H stretch of water molecules, detailed information about ion pairing and hydration can be obtained. pku.edu.cnresearchgate.net

Nitrate Symmetric Stretch (ν₁): The symmetric stretching mode of the NO₃⁻ ion is sensitive to its local environment. Changes in the position and shape of this Raman band can be used to distinguish between free nitrate ions, solvent-shared ion pairs, and contact ion pairs. pku.edu.cnresearchgate.net

Concentration Effects: As the concentration of Mg(NO₃)₂ increases, the characteristic vibrational frequency of the nitrate ions shifts, and the peak broadens. researchgate.net This is indicative of the transition from free hydrated ions to the formation of SIPs and then CIPs. researchgate.net Global fitting of Raman spectra across a range of concentrations allows for the quantification of the relative amounts of these different ion-pair species. pku.edu.cnresearchgate.net

Water Hydration Shells: Analysis of the O-H stretching region of the Raman spectrum reveals information about the water molecules in the hydration shells of the ions. It has been shown that the number of water molecules in the anion's first hydration shell varies linearly at low concentrations but deviates from this linearity at higher concentrations (>2.3 mol·kg⁻¹), a change attributed to the formation of contact ion-pairs. pku.edu.cnresearchgate.net

Summary of Species in Aqueous Mg(NO₃)₂ Solution vs. Concentration
Concentration RangeDominant SpeciesObservational Technique
Dilute (&lt;2.3 mol·kg⁻¹)Free Hydrated Ions, Solvent-Shared Ion Pairs (SIPs)Raman Spectroscopy researchgate.netpku.edu.cnresearchgate.net
Concentrated (&gt;2.3 mol·kg⁻¹)Contact Ion Pairs (CIPs), Cationic Triple Ion ClustersRaman Spectroscopy, X-ray Diffraction rsc.orgpku.edu.cnresearchgate.net
Highly ConcentratedComplex Chain/Linear Ion ClustersMolecular Dynamics, X-ray Diffraction rsc.orgrsc.orgresearchgate.net
Investigation of Chemical Species and Transformations in Aqueous Solutions

When dissolved in water, magnesium nitrite (B80452), an ionic salt, is expected to dissociate into magnesium cations (Mg²⁺) and nitrite anions (NO₂⁻). However, the chemistry of magnesium-nitrogen compounds in aqueous solutions is complex. For instance, magnesium nitride (Mg₃N₂) reacts with water to produce magnesium hydroxide and ammonia (B1221849) gas. wikipedia.org

Studies on the closely related magnesium nitrate (Mg(NO₃)₂) in aqueous solutions using techniques like X-ray diffraction provide insight into the hydration and ionic interactions. rsc.orgrsc.org In dilute solutions, the magnesium ion exists as a hexahydrated octahedral complex, [Mg(H₂O)₆]²⁺. rsc.orgrsc.org As the concentration increases, nitrate ions begin to displace water molecules in the primary hydration shell of the magnesium ion, leading to the formation of contact ion pairs. rsc.orgrsc.org This process involves a shift from separate, fully hydrated ions to associated structures like [Mg²⁺(H₂O)ₙ(NO₃⁻)ₘ]. rsc.org This transformation from free supramolecular structures to associated ion clusters is a critical aspect of its aqueous chemistry. rsc.org

Hygroscopic Property Relations to Ion Pair Formation

The hygroscopic nature of magnesium salts is strongly linked to the formation of ion pairs in solution. Research on magnesium nitrate (Mg(NO₃)₂) demonstrates this relationship clearly. Using Raman spectroscopy on levitated droplets, scientists have observed that as the ambient relative humidity decreases, the droplets lose water, and the molar water-to-solute ratio (WSR) decreases. researchgate.netacs.org

A significant transition occurs when the WSR is less than six. researchgate.netacs.org At this point, the hygroscopicity changes, which coincides with a distinct blue shift in the ν₁ band of the nitrate ion in the Raman spectra. researchgate.netacs.org This spectral shift indicates that nitrate ions are entering the primary solvation shell of the Mg²⁺ ions, forming direct contact ion pairs. researchgate.netacs.org The formation of these and more complex ion pairs at lower water content significantly reduces the salt's hygroscopicity. researchgate.net Molecular dynamics simulations further support that while magnesium nitrate solutions have a low tendency for ion pair formation at lower concentrations, this tendency increases at higher concentrations, affecting surface properties. cas.cz

Molar Water-to-Solute Ratio (WSR)Observation in Mg(NO₃)₂ SolutionInterpretation
> 6Exponential decrease in WSR with decreasing Relative Humidity (RH)Mg²⁺ ions are fully hydrated as [Mg(H₂O)₆]²⁺
< 6Linear decrease in WSR with decreasing RH; Blue shift of NO₃⁻ ν₁ Raman bandFormation of direct contact ion pairs as NO₃⁻ enters the primary solvation shell of Mg²⁺
2.8Appearance of a shoulder on the ν₁ band and increased separation of ν₃ bandsFormation of more complex contact ion pairs and structural heterogeneity
Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) for Nitrite Detection

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a powerful analytical technique that overcomes the limitations of traditional Surface-Enhanced Raman Scattering (SERS). nih.govresearchgate.net SHINERS employs plasmonic nanoparticles, typically gold or silver, coated with an ultrathin, inert shell, such as silica (B1680970) (SiO₂) or alumina. nih.govnanopartz.com This core-shell structure allows the nanoparticle to enhance the Raman signal of molecules in close proximity without direct chemical interaction, making the technique applicable to a wide variety of surfaces and analytes. nih.govnanopartz.com

The SHINERS technique has proven effective for detecting various chemical species, including nitrite ions. frontiersin.org The plasmonic core generates a strong electromagnetic field upon laser excitation, which significantly amplifies the Raman scattering signal of nearby nitrite ions, enabling highly sensitive detection. frontiersin.orgmdpi.com This method is valuable for in-situ analysis on diverse surfaces, from single crystals to living cells. nih.govfrontiersin.org

Infrared and Fourier Transform Infrared Spectroscopy (IR/FTIR)

IR and FTIR spectroscopy are essential tools for characterizing the structure and decomposition of magnesium compounds.

Analysis of Thermal Decomposition Processes of Magnesium Nitrate Hydrate

The thermal decomposition of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) is a multi-stage process that can be effectively monitored using thermogravimetric analysis coupled with FTIR (TG-FTIR). researchgate.netnih.gov Studies show the decomposition involves two main phases: dehydration followed by denitration. nih.gov

Dehydration: The initial stages involve the endothermic loss of the six water molecules of hydration. This occurs in steps, forming intermediate hydrates like magnesium nitrate dihydrate before becoming anhydrous magnesium nitrate. nih.gov

Denitration: At higher temperatures (around 456°C), the anhydrous salt decomposes into solid magnesium oxide (MgO). This stage is characterized by the evolution of nitrogen dioxide (NO₂) and oxygen (O₂), which can be identified by their characteristic IR spectra. researchgate.netnih.gov

The final solid product of the decomposition is magnesium oxide. nih.gov

Decomposition StageTemperature RangeEvolved Gaseous Species (Identified by FTIR/MS)Solid Product
Dehydration I~90-200°CH₂OMg(NO₃)₂·2H₂O
Dehydration II~200-350°CH₂OMg(NO₃)₂ (anhydrous)
Denitration> 350°CNO₂, O₂MgO
Characterization of Magnesium Coordination Compounds

FTIR spectroscopy is instrumental in characterizing coordination compounds formed between magnesium salts and various ligands. Studies on complex compounds of magnesium nitrate with ligands such as formamide, carbamide, and thiocarbamide have been conducted. scientific-conference.com Oscillation spectroscopy, including FTIR, helps determine the nature of the coordination between the magnesium ion and the ligand molecules, as well as the behavior of the nitrate fragments. scientific-conference.com In these compounds, the central magnesium ion is typically surrounded by six oxygen atoms, resulting in a distorted octahedral geometric configuration. scientific-conference.com

Analysis of the FTIR spectra of magnesium nitrate hexahydrate itself shows characteristic vibrational peaks. researchgate.net

Wavenumber (cm⁻¹)Vibrational Mode Assignment for Mg(NO₃)₂·6H₂O
~3400O-H Stretching (from water of hydration)
~1550N=O Bending
~1300-1347Asymmetric N-O Stretching (ν₃)
~818-819NO₃⁻ Out-of-plane deformation (ν₂)
~730In-plane deformation (ν₄)

X-ray Diffraction (XRD) and Electron Microscopy Techniques

XRD and electron microscopy are fundamental for determining the crystal structure and morphology of solid magnesium compounds. While specific data for crystalline magnesium nitrite is scarce, extensive studies have been performed on related compounds like magnesium nitride (Mg₃N₂) and magnesium nitrate (Mg(NO₃)₂).

High-quality magnesium nitride powder, synthesized by the direct reaction of magnesium powder with nitrogen gas, has been characterized by XRD. These studies indicate that Mg₃N₂ has a cubic crystal structure. Scanning Electron Microscopy (SEM) images reveal the morphology of the powder, which often presents as a rod-like structure. Under ambient conditions, Mg₃N₂ powder can react with moisture in the air, leading to decomposition and the formation of magnesium hydroxide, a process that can be observed by changes in the XRD patterns over time. nanografi.com

In the context of aqueous solutions, XRD experiments on magnesium nitrate solutions have been crucial for understanding hydration structures. rsc.orgrsc.org The data confirms that with increasing salt concentration, the ordered structure of fully hydrated magnesium ions is disrupted as nitrate ions form direct contact pairs, altering the local molecular environment. rsc.orgrsc.org

Phase Composition and Crystal Structure Mapping

Theoretical studies have been instrumental in predicting the stable structures of this compound, Mg(NO₂)₂. Computational chemistry methods are employed to determine geometries, vibrational frequencies, and metal-ligand bond dissociation energies. acs.org

Theoretical analysis of various isomers of the Mg(NO₂)₂ complex indicates that the most stable structure corresponds to a D2d geometry. acs.org In this configuration, the steric repulsion between the nitrite ligands is minimized, which is the primary determining factor for stability, given the absence of occupied d orbitals on the magnesium metal center. acs.org The bonding between the magnesium atom and the two nitrite molecules has a significant ionic contribution. acs.org This is in contrast to other transition metal nitrites, such as copper(II) nitrite, where the most stable structure is a D2h geometry with a coplanar η²-O,O coordination for the two nitrite ligands. acs.org

Table 1: Theoretical Structural Data for Mg(NO₂)₂

Property Description Finding Source
Molecular Geometry The predicted most stable three-dimensional arrangement of atoms. D2d acs.org
Primary Stability Factor The main interaction governing the compound's geometry. Minimized steric repulsion between nitrite (NO₂⁻) ligands. acs.org
Bonding Character The nature of the chemical bonds between the metal and ligands. Primarily ionic. acs.org

| Comparison Compound | A related compound used for structural comparison. | The most stable structure for Cu(NO₂)₂ is D2h. | acs.org |

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanomaterials

While specific studies detailing the TEM and SAED analysis of this compound nanomaterials are not prevalent, the application of these techniques is standard for the characterization of inorganic nanomaterials.

Transmission Electron Microscopy (TEM) would be utilized to provide direct imaging of this compound nanoparticles. This analysis reveals critical information about the material's morphology, including the size, shape, and aggregation state of the nanoparticles. For instance, in studies of other magnesium-based nanomaterials like magnesium ferrite, TEM imaging confirms the particle shape (e.g., spherical or polyhedral) and provides size distribution data, with particle sizes often in the range of 20-50 nm. researchgate.netnih.gov

Selected Area Electron Diffraction (SAED) is a complementary technique performed within a TEM. wikipedia.org A SAED pattern is generated by focusing the electron beam on a specific area of the sample. For crystalline nanomaterials, this pattern consists of a series of spots or rings. wikipedia.org The analysis of these diffraction patterns allows for the determination of the crystalline structure of the this compound nanoparticles. A pattern of sharp, distinct spots would indicate a single-crystal nature, while concentric rings would suggest a polycrystalline material. wikipedia.org The spacing and angles of these features can be measured to determine lattice parameters, confirming the phase composition of the material. wikipedia.org

Atomic-Resolution Microscopy (ARM) and Energy-Dispersive X-ray Spectroscopy (EDXS) for Mg-based Crystals

Atomic-Resolution Microscopy (ARM) , typically in the form of aberration-corrected high-resolution transmission electron microscopy (AC-HRTEM), enables the imaging of materials at the atomic level. rsc.org The application of ARM to this compound crystals would allow for the direct visualization of the arrangement of magnesium, nitrogen, and oxygen atoms in the crystal lattice. This powerful technique can reveal the fine details of the crystal structure and identify any point defects, dislocations, or grain boundaries within the material. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDXS) is an analytical technique often integrated with electron microscopes. It is used to determine the elemental composition of a sample. researchgate.net During EDXS analysis of a magnesium-based crystal, the electron beam excites atoms within the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element. For this compound, the EDXS spectrum would show distinct peaks corresponding to Magnesium (Mg), Nitrogen (N), and Oxygen (O). This analysis confirms the presence of the expected elements and can be used to create elemental maps, showing the spatial distribution of these elements within the sample and verifying its chemical homogeneity. nih.govresearchgate.net

Table 2: Application of ARM and EDXS for this compound Characterization

Technique Information Provided Relevance to this compound
Atomic-Resolution Microscopy (ARM) Direct imaging of atomic columns in the crystal lattice. Visualization of the Mg, N, and O atomic arrangement; identification of crystalline defects.

| Energy-Dispersive X-ray Spectroscopy (EDXS) | Elemental composition and distribution. | Confirmation of the presence and uniform distribution of Mg, N, and O; verification of stoichiometry. |

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a powerful tool for investigating the properties of various magnesium compounds from first principles.

Prediction of Ground State and Metastable Structures (e.g., MgSnN₂, Mg₃N₂)

DFT calculations have been instrumental in predicting the structural stability and electronic properties of ternary nitrides like Magnesium Tin Nitride (MgSnN₂). Studies have explored various crystalline phases of MgSnN₂, including disordered rocksalt, orthorhombic, and disordered wurtzite structures. First-principles calculations suggest that all three phases are mechanically and dynamically stable. utoledo.edu However, the orthorhombic phase is identified as the most energetically stable, indicating it as the ground state. utoledo.edu The disordered rocksalt and wurtzite structures, while metastable, are also predicted to be stable. utoledo.edu

For the disordered rocksalt phase of MgSnN₂, DFT calculations have yielded a lattice constant of 4.56 Å and an electronic band gap of 2.69 eV. utoledo.edu These theoretical values show good agreement with experimental findings, which report a lattice constant of 4.48 Å and a direct band gap of 2.3 eV. utoledo.edu The wurtzite and orthorhombic phases are predicted to have larger band gaps of 4.36 eV and 4.86 eV, respectively. researchgate.net

In the case of Magnesium Nitride (Mg₃N₂), theoretical studies have predicted a hexagonal lattice for its monolayer form (g-Mg₃N₂). researchgate.net This two-dimensional structure is calculated to have an intrinsic direct band gap of 1.86 eV. researchgate.net

CompoundPhaseCalculated Lattice Constant (Å)Calculated Band Gap (eV)Stability
MgSnN₂Disordered Rocksalt4.56 utoledo.edu2.69 utoledo.eduMetastable utoledo.edu
MgSnN₂Orthorhombic-4.86 researchgate.netGround State utoledo.edu
MgSnN₂Disordered Wurtzite-4.36 researchgate.netMetastable utoledo.edu
Mg₃N₂Monolayer (g-Mg₃N₂)-1.86 researchgate.netPredicted Stable researchgate.net

Electronic Structure and Stability Calculations for Magnesium Nitrides and Nitride-Fluorides

First-principles calculations have been employed to determine the electronic structure and stability of magnesium nitride-fluorides, specifically Mg₂NF and Mg₃NF₃, along with the binary compounds MgF₂ and Mg₃N₂. These calculations reveal that the compounds are largely ionic in nature.

In the nitride-fluoride compounds, the valence bands are primarily composed of N 2p states. The F 2p states are situated at a lower energy level, approximately 3.5-5.1 eV below the Fermi level, and are well-separated from the N 2p bands. The conduction bands, on the other hand, are mainly formed by the empty 3s states of the anions. A key finding from these studies is that the energy gap of these materials decreases as the nitrogen content increases.

CompoundCalculated Band Gap (eV)Primary Valence Band ContributionPrimary Conduction Band Contribution
MgF₂-F 2p Anion 3s
Mg₃NF₃-N 2p Anion 3s
Mg₂NF-N 2p Anion 3s
Mg₃N₂-N 2p Anion 3s

Lattice-Specific Heat and Thermal Properties of Magnesium Nitride (MgN)

The thermodynamic properties of Magnesium Nitride (MgN) in a rock-salt (RS) phase have been investigated using a first-principles approach within the framework of Density Functional Theory. akjournals.com These studies have determined ground state properties such as the lattice constant and bulk modulus. akjournals.com The analysis of thermodynamic properties is informed by the phonon density of states of MgN and its constituent atoms. akjournals.com

The variation of lattice-specific heat with temperature for MgN follows established physical laws. At high temperatures, it adheres to the classical Dulong–Petit law. akjournals.com Conversely, at low temperatures, the lattice-specific heat is in accordance with Debye's T³ law. akjournals.com The phonon spectrum of MgN in the RS phase shows all positive phonons and a zero phonon density of states at zero energy, which confirms a dynamically stabilized structure. akjournals.com

Studies of Magnesium Nitride Clusters (MgₓNᵧ) Stability and Electronic Attributes

The stability and electronic properties of small magnesium nitride clusters, denoted as MgₓNᵧ, have been explored through DFT calculations. These studies have investigated clusters such as (Mg₃N₂)n where n ranges from 1 to 4. researchgate.net The findings indicate that for the most stable isomers of these clusters, the magnesium and nitrogen atoms bond to form a cage-like structure. researchgate.net The coordination numbers for nitrogen atoms in these clusters are typically 3 or 4. researchgate.net

Population analysis of these clusters suggests an average natural charge of approximately -2.06 e for nitrogen atoms and +1.37 e for magnesium atoms. researchgate.net The dynamic stability of the (Mg₃N₂)₂ cluster was found to be higher than that of the other clusters in the series. researchgate.net Further investigations into MgnN and Mgn-1N₂ clusters (where n ranges from 1 to 5) have shown that the structural stability of these clusters increases with a higher ratio of nitrogen. researchgate.net Mgn-1N₂ clusters are observed to be more chemically stable, while MgnN clusters exhibit higher chemical activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a computational lens to observe the time-dependent behavior of molecular systems, providing detailed information on their structure and dynamics.

Investigation of Ion Pair Structure in Aqueous Magnesium Nitrate (B79036) Solutions

The structure of ion pairs in aqueous solutions of Magnesium Nitrate (Mg(NO₃)₂) has been a subject of significant research interest, particularly concerning the existence of contact ion pairs in concentrated solutions. rsc.orgrsc.org A combination of X-ray diffraction experiments, quantum chemical calculations, and ab initio molecular dynamics simulations has been utilized to elucidate the molecular structure of [Mg(NO₃)₂] in solution. rsc.org

These studies have revealed that with increasing concentration, the structure transitions from a system with free [Mg(H₂O)₆]²⁺ octahedral supramolecular structures and free [NO₃(H₂O)n]⁻ (where n = 11–13) supramolecular structures to an associated structure of the form [Mg²⁺(H₂O)n(NO₃⁻)m] (where n = 3, 4, 5 and m = 3, 2, 1). rsc.org As the concentration of the solution increases, hydrated NO₃⁻ ions lose their outer layer of water molecules, and the octahedral hydration structure of [Mg(H₂O)₆²⁺] is disrupted. rsc.org This leads to direct contact between Mg²⁺ and NO₃⁻ ions in a monodentate fashion. rsc.org A further increase in concentration results in NO₃⁻ ions replacing water molecules in the hydration layer of Mg²⁺, leading to the formation of three-ion clusters and even more complex linear or chain-like ion clusters. rsc.org

Molecular dynamics simulations have also shown that the nitrate anion (NO₃⁻) has a very weak propensity for the air/water interface, while the magnesium cation (Mg²⁺) is strongly repelled from it. acs.org

Computational Studies of Chemical Mechanisms

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the chemical mechanisms of magnesium nitrite (B80452). Research employing theoretical and computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to elucidate the reaction pathways, transition states, and thermodynamics of magnesium nitrite's chemical behavior is not available in the reviewed sources.

While computational studies have been performed on related magnesium compounds like magnesium nitrate and magnesium hydroxide (B78521), this information falls outside the strict scope of this article. Therefore, no detailed research findings or data tables on the computational modeling of this compound mechanisms can be presented at this time.

Reaction Kinetics and Mechanistic Investigations

Decomposition Kinetics

The thermal decomposition of magnesium nitrate (B79036) is a complex process that has been studied to understand its kinetic behavior and underlying mechanisms.

The thermal decomposition of magnesium nitrate hydrate (B1144303) (Mg(NO₃)₂·6H₂O) is not a single-step event but a multistep endothermic reaction. nih.govtandfonline.comresearchgate.netresearcher.life Studies utilizing techniques like Thermogravimetry-Mass Spectrometry have revealed a process involving distinct dehydration and denitration stages. nih.govtandfonline.comresearchgate.netresearcher.life

The process unfolds in three primary stages:

First Dehydration: The initial stage involves the loss of water molecules, transforming magnesium nitrate hexahydrate into magnesium nitrate dihydrate. nih.govtandfonline.com

Second Dehydration: Further heating leads to the evolution of the remaining water, resulting in the formation of anhydrous magnesium nitrate. nih.govtandfonline.com

Denitration: The final stage is characterized by the decomposition of the anhydrous salt into solid magnesium oxide (MgO) and the simultaneous evolution of gaseous nitrogen dioxide (NO₂) and oxygen (O₂). nih.govtandfonline.comresearchgate.net

StageReactantSolid ProductGaseous Products Evolved
1st DehydrationMagnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)Magnesium Nitrate Dihydrate (Mg(NO₃)₂·2H₂O)H₂O
2nd DehydrationMagnesium Nitrate Dihydrate (Mg(NO₃)₂·2H₂O)Anhydrous Magnesium Nitrate (Mg(NO₃)₂)H₂O
DenitrationAnhydrous Magnesium Nitrate (Mg(NO₃)₂)Magnesium Oxide (MgO)NO₂, O₂

The kinetic interpretation of the multistep decomposition of magnesium nitrate hydrate reveals that different physico-geometrical reaction mechanisms govern each stage. researchgate.net Physico-geometrical models describe how the reaction proceeds at the interface between the reactant and product phases in the solid state. acs.orgresearchgate.netiitm.ac.in By separating the complex reaction process using mathematical peak deconvolution, kinetic triplets (activation energy, pre-exponential factor, and reaction model) can be determined for each distinct step. nih.govresearchgate.net

The decomposition of magnesium nitrate hydrate follows this sequence of mechanisms:

Process 1 (Dehydration): Governed by a diffusion mechanism.

Process 2 (Dehydration): Follows an order-based mechanism.

Process 3 (Denitration): Proceeds via a nucleation and growth mechanism. researchgate.net

The kinetic parameters associated with each of these processes have been determined using methods such as the Friedman isoconversional method and the Ozawa kinetic equation. researchgate.net

ProcessReaction TypeGoverning MechanismApparent Activation Energy (Ea)Pre-exponential Factor (A)
1Dehydration (H₂O evolution)Diffusion80 ± 1 kJ/mol(2.5 ± 0.2) × 10⁹ s⁻¹
2Dehydration (H₂O evolution)Order-Based137 ± 2 kJ/mol(1.5 ± 0.1) × 10¹¹ s⁻¹
3Denitration (NO₂ evolution)Nucleation and Growth227 ± 4 kJ/mol(8.8 ± 0.2) × 10¹⁵ s⁻¹
Data sourced from a systematic study on the multistep thermal decomposition behavior of magnesium nitrate hydrate. researchgate.net

Redox Reaction Kinetics

Magnesium's involvement in redox reactions with nitrate ions is significant in both environmental remediation and pyrotechnics.

Bimetallic magnesium/copper (Mg/Cu) particles have demonstrated high efficiency in the chemical reduction of nitrate from aqueous solutions. nih.govtandfonline.com The kinetics of this denitrification process are influenced by several factors, including initial nitrate concentration and the dosage of Mg/Cu particles. nih.govtandfonline.comresearchgate.net

Kinetic analysis from batch studies shows that a higher initial nitrate concentration leads to a greater reaction-rate constant. nih.govtandfonline.com The process is rapid; for example, using 2 g/L of Mg/Cu particles, 90.6% of nitrate was removed from a 100 mg/L solution in approximately 20 minutes. nih.govresearchgate.net The reaction follows first-order kinetics with respect to the nitrate concentration. tandfonline.com Over a temperature range of 5 to 60°C, the activation energy (Ea) for this reduction process was determined to be 14.21 kJ/mol. nih.govtandfonline.comresearchgate.net

ParameterValue / Observation
ReactantsNitrate (NO₃⁻) in aqueous solution, Bimetallic Mg/Cu particles
Kinetic OrderFirst-order with respect to nitrate concentration tandfonline.com
Activation Energy (Ea)14.21 kJ/mol (over 5-60°C) nih.govtandfonline.comresearchgate.net
Effect of DosageDenitrification rate increases with increased Mg/Cu dosage nih.govtandfonline.com
Effect of Initial [NO₃⁻]Higher initial concentration yields a greater reaction-rate constant nih.govtandfonline.com

In pyrotechnic compositions, magnesium acts as a fuel that reacts with nitrate-based oxidizers. tandfonline.com The combustion process typically involves two main phases:

A condensed phase reaction between magnesium and the molten nitrate, which produces magnesium oxide and nitrogen gas. tandfonline.comresearchgate.net

A secondary combustion phase where any remaining magnesium reacts with oxygen from the air in a gas-phase flame. tandfonline.comresearchgate.net

The ignition kinetics for a magnesium/sodium nitrate (Mg/NaNO₃) pyrotechnic mixture have been studied using non-isothermal techniques. researchgate.net The kinetic parameters for the ignition reaction were determined, revealing an average activation energy of 148.46 ± 3.37 kJ mol⁻¹. researchgate.net The mechanism for this ignition reaction was found to follow an A4 nucleation reaction model. researchgate.net The stability and reactivity of these compositions are influenced by the specific oxidizer used, with a mixture of Al/Ba(NO₃)₂ having a critical ignition temperature of 599.2°C. icm.edu.pl

ParameterValue / Observation
Pyrotechnic SystemMg/NaNO₃ researchgate.net
Average Activation Energy (Ea)148.46 ± 3.37 kJ/mol researchgate.net
Pre-exponential Factor (log A)10.04 min⁻¹ researchgate.net
Kinetic ModelA4 Nucleation Reaction Model (g(α) = [−ln(1−α)]¹/⁴) researchgate.net

Mechanistic Pathways of Synthesis and Transformation

Research into the synthesis pathways involving magnesium and nitrogen primarily focuses on the formation of magnesium nitride (Mg₃N₂), an inorganic compound with a cubic crystal structure. wikipedia.org

One primary synthesis method is the direct nitridation of magnesium powder with nitrogen gas at elevated temperatures, typically between 650°C and 800°C. Thermal analysis indicates that the initial nitridation begins at approximately 550°C. An alternative pathway involves using ammonia (B1221849) (NH₃) as the nitrogen source, which can react more readily with magnesium powder than nitrogen gas. nanotrun.com The reaction of magnesium with ammonia yields magnesium nitride and hydrogen gas. wikipedia.org

Magnesium nitride is notable for its subsequent transformations. It reacts with water or alcohols like methanol (B129727) to produce magnesium hydroxide (B78521) and ammonia gas. wikipedia.orgorganic-chemistry.org This transformation makes magnesium nitride a convenient solid-state source of ammonia for chemical synthesis, such as in the cyclocondensation of 1,4-dicarbonyl compounds to prepare a diverse array of pyrroles. organic-chemistry.org In this application, magnesium nitride reacts with methanol in situ to generate the ammonia needed for the reaction, which can be accelerated by microwave heating. organic-chemistry.org

Reaction Pathways for Magnesium Nitride Synthesis via Plasma

The synthesis of magnesium nitride (Mg₃N₂) using plasma methods offers an alternative to traditional high-temperature nitridation. Various plasma techniques have been investigated to understand the reaction pathways.

One approach involves the use of an atmospheric-pressure dielectric barrier discharge (DBD) to synthesize Mg₃N₂ from magnesium oxide (MgO), nitrogen, and hydrogen. ijpest.com In this pathway, it is proposed that hydrogen atoms (H) and amino radicals (NH) generated in the plasma are crucial species. ijpest.com These reactive species reduce the magnesium oxide and facilitate the nitriding process. ijpest.com The multi-stage DBD setup allows for the elucidation of this reaction pathway, highlighting the role of plasma-generated radicals in overcoming the stability of MgO. ijpest.com

Another method is the synthesis of nanocrystalline magnesium nitride powder from bulk magnesium using a thermal plasma jet at atmospheric pressure. researchgate.net In this process, magnesium vapor is produced by the plasma jet and then reacts with ammonia (NH₃) gas. researchgate.net The reaction pathway is highly dependent on the conditions, particularly the temperature at which ammonia is introduced.

Low-Temperature Region: Injection of NH₃ into a lower temperature zone results in the formation of crystalline magnesium nitride, characterized by a trigonal morphology. researchgate.net

High-Temperature Region: When NH₃ is injected into a high-temperature region of the plasma, the product is a mixture of magnesium metal and amorphous Mg₃N₂. researchgate.net This suggests that the high temperatures can lead to decomposition or incomplete reaction.

Electric-arc plasma has also been utilized to synthesize nanodispersed magnesium nitride from elemental magnesium and nitrogen. uctm.edu Thermodynamic calculations for the nitridation reaction (3Mg + N₂ = Mg₃N₂) show its feasibility over a wide temperature range (298–1800 K). uctm.edu The physical setup of the plasma-chemical reactor influences the product characteristics. Using a "warm wall" reactor leads to a higher yield of Mg₃N₂ (up to 73%) and a significantly larger specific surface area compared to a "cold wall" reactor. uctm.edu The presence of MgO and Mg(OH)₂ in the final product is attributed to post-synthesis hydrolysis upon contact with air, rather than being part of the primary plasma-chemical reaction pathway. uctm.edu

Table 1: Comparison of Plasma Synthesis Methods for Magnesium Nitride

Plasma Method Precursors Key Reactive Species Product Characteristics Reference
Dielectric Barrier Discharge (DBD) MgO, N₂, H₂ H atoms, NH radicals Mg₃N₂ ijpest.com
Thermal Plasma Jet Bulk Mg, NH₃ Mg vapor, NH₃ Crystalline or amorphous Mg₃N₂ depending on temperature researchgate.net
Electric-Arc Plasma Elemental Mg, N₂ Mg vapor, N₂ Nanodispersed Mg₃N₂ with varying purity and surface area uctm.edu

Chemical Mechanisms of Abiotic Nitrite (B80452) Oxidation

The abiotic oxidation of nitrite (NO₂⁻) to nitrate (NO₃⁻) is a significant process in the nitrogen cycle. One key pathway involves the interaction of nitrite with manganese compounds.

The proposed chemical mechanism consists of three main steps:

Hydrogen Atom Transfer (HAT): The process is initiated by the oxidation of nitrous acid to nitrogen dioxide (•NO₂), a free radical. This occurs via an inner-sphere hydrogen atom transfer and is the rate-limiting step in the sequence. mit.eduresearchgate.net

Formation of the Nitronium Ion: The newly formed nitrogen dioxide radical reacts with a second Mn(III) complex. This second one-electron transfer step results in the formation of the nitronium ion (NO₂⁺). mit.eduresearchgate.net

Reaction with Water: The nitronium ion is an excellent electron acceptor and reacts rapidly with water. This final step forms nitrate (NO₃⁻), with the oxygen atom being supplied by water, a fact confirmed by oxygen-isotope data. mit.edu

The reaction kinetics are pH-dependent, with reaction rates decreasing as the pH increases from 5 to 8. researchgate.net This is consistent with nitrous acid, which is more prevalent at lower pH, being the primary reactant rather than the nitrite ion. mit.eduresearchgate.net

Table 2: Mechanistic Steps of Abiotic Nitrite Oxidation by Mn(III)

Step Reactants Products Mechanism Key Feature
1 HNO₂, Mn(III)-complex •NO₂, Mn(II)-complex, H⁺ Hydrogen Atom Transfer (HAT) Rate-limiting step
2 •NO₂, Mn(III)-complex NO₂⁺, Mn(II)-complex One-electron transfer Formation of nitronium ion
3 NO₂⁺, H₂O NO₃⁻, 2H⁺ Hydrolysis Incorporation of oxygen from water

Nitrosamine (B1359907) Formation Mechanisms from Nitrite Precursors in Excipients

Nitrosamines, which are probable human carcinogens, can form in pharmaceutical products during manufacturing and storage. sigmaaldrich.com A common pathway involves the reaction of a nitrosating agent with a vulnerable secondary amine. pharmaexcipients.comnih.gov Nitrite impurities present in pharmaceutical excipients are often the primary source of these nitrosating agents. pharmaexcipients.comnih.govacs.org

The formation of nitrosamines requires three key factors:

The presence of a nitrosatable amine (e.g., from the active pharmaceutical ingredient (API), its impurities, or degradation products). sigmaaldrich.comacs.org

The presence of a nitrosating agent. acs.org

Conditions that are conducive to the reaction. acs.org

While nitrite itself is not a powerful nitrosating agent, it can be converted into more reactive species. ipec-europe.org Under mildly acidic conditions, nitrite can form nitrous anhydride (B1165640) (N₂O₃), a potent nitrosating agent. ipec-europe.org The mechanism of nitrosamine formation can occur even in the solid state, where it is thought to be related to nitrite partitioning in water vapor and reacting with secondary amines. ipec-europe.org

The level of nitrite in excipients is often the rate-limiting factor in nitrosamine formation, as the amine is typically present in much larger quantities. pharmaexcipients.com The risk of nitrosamine formation is therefore dependent on both the concentration of nitrite impurities in the chosen excipients and the percentage of conversion of this nitrite into nitrosamines. pharmaexcipients.com Other impurities in excipients, such as peroxides and aldehydes (like formaldehyde), can also play a role. acs.org For instance, formaldehyde (B43269) can catalyze the formation of N-nitrosamines at a pH greater than 6. acs.org

Mitigation strategies focus on controlling these factors, such as selecting excipients with low nitrite levels, controlling moisture, and avoiding processing conditions (like high temperatures) that favor the reaction. acs.orgipec-europe.org

Proton-Mediated Nitrite N–O Bond Cleavage at Dicopper Sites

The reduction of nitrite to nitric oxide (NO) is a critical step in the biological nitrogen cycle, often catalyzed by copper-containing nitrite reductase (CuNiR) enzymes. nih.gov Synthetic dicopper complexes have been developed to model this enzymatic activity and investigate the mechanism of N–O bond cleavage.

In one such model system, a dicopper(I,I) nitrite complex, [Cu₂(μ-κ¹:κ¹-O₂N)DPFN][NTf₂], was synthesized. nih.gov This complex serves as a model for studying how two adjacent copper centers can cooperate to activate and cleave the N–O bond of a nitrite ligand. acs.org

The key mechanistic finding is that the cleavage of the N–O bond is mediated by protons. nih.govacs.org The proposed reaction pathway is as follows:

Protonation: A proton source (such as HNTf₂) is introduced. The proton first associates with an oxygen atom of the bridging nitrite ligand, forming a putative HONO-ligated intermediate. nih.govnih.gov

N–O Bond Cleavage: This protonation event facilitates the cleavage of the N–O bond. This step involves an oxidative addition of the N–OH bond at the dicopper core. acs.org

Product Formation: The cleavage results in the formation of a more thermodynamically stable nitrosyl-bridged dicopper complex, [Cu₂(μ-NO)(μ-OH)DPFN]²⁺. nih.gov

Density Functional Theory (DFT) calculations support this proton-assisted pathway, indicating it is energetically more favorable than a pathway involving direct N–O bond cleavage prior to protonation. nih.govacs.org The direct cleavage pathway has a significant energetic barrier (45 kcal mol⁻¹), which is attributed to the destabilizing charge that would develop on the oxygen atom as the bond breaks. nih.govacs.org The protonation-induced pathway avoids this high barrier, mirroring the proposed mechanism for the native CuNiR enzyme. nih.govacs.org This process is also synthetically reversible; deprotonation of the hydroxy ligand can reverse the scission. nih.gov

Table 3: Energetics of N-O Bond Cleavage Pathways

Pathway Description Energy Barrier Driving Force Reference
Proton-Assisted Cleavage Protonation of nitrite followed by N-O bond scission Lower, more accessible Moderate energy release (11.1 kcal mol⁻¹) nih.govacs.org
Direct Cleavage N-O bond scission prior to protonation High (45 kcal mol⁻¹) Energetically unfavorable nih.govacs.org

Coordination Chemistry of Magnesium and Nitrite Ligands

Magnesium Ion Coordination Environments

As a divalent cation, magnesium (Mg²⁺) is classified as a hard Lewis acid, showing a preference for binding with hard bases, particularly ligands containing oxygen donor atoms. mdpi.com Its coordination environment is typically characterized by an octahedral geometry, although other coordination numbers are possible depending on the steric and electronic demands of the surrounding ligands.

The interaction between the magnesium ion and surrounding ligands, including nitrite (B80452), can occur through two primary modes: inner-sphere and outer-sphere coordination.

Inner-sphere coordination involves the direct binding of a ligand to the magnesium ion, where the ligand enters the first coordination shell of the metal. york.ac.uk This results in a direct covalent interaction. For instance, in magnesium malate (B86768) complexes, the malic acid ligand acts as a bidentate chelate, forming a stable inner-sphere complex with the magnesium center. nih.gov

Outer-sphere coordination describes the association of a ligand with the central metal ion without direct bonding. york.ac.uk Instead, the interaction is mediated through other molecules, typically water molecules that are themselves in the inner sphere of the magnesium ion. nih.gov In this arrangement, the ligand is held in the second coordination shell, primarily through electrostatic forces like hydrogen bonds. nih.gov An example is seen in magnesium anthranilate complexes, where the interaction between the anthranilate ligand and the [Mg(H₂O)₆]²⁺ core occurs exclusively through outer-sphere coordination via an extensive hydrogen bond network. nih.gov

The preference for one mode over the other is influenced by factors such as the nature of the ligand, the solvent, and the presence of competing ligands.

In a series of magnesium carboxylate complexes (formate, acetate (B1210297), and propionate) synthesized with hexamethylenetetramine (hmta), it was found that the magnesium ion consistently forms a hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. mdpi.com In these structures, the six water molecules are in the inner coordination sphere, forming a nearly perfect octahedral geometry around the magnesium ion. mdpi.comresearchgate.net The carboxylate anions and the hmta molecules reside in the outer coordination sphere. mdpi.com The hmta molecules are involved in forming O-H···N hydrogen bonds with the coordinated water molecules. mdpi.com

A key finding from this research is that the nature of the carboxylate anion affects the supramolecular assembly. The length of the carbon chain of the carboxylate anion was shown to have a considerable impact on the self-organization of the system by altering the three-dimensional network of hydrogen bonds. mdpi.comresearchgate.net This demonstrates that even outer-sphere ligands can play a crucial role in the crystal engineering of coordination compounds.

Table 1. Coordination Details in Magnesium Carboxylate-Hexamethylenetetramine Complexes mdpi.com
ComponentCoordination SphereRole
Magnesium Ion (Mg²⁺)CenterForms a hexaaquamagnesium(II) entity
Water (H₂O)Inner-sphereDirectly coordinated to Mg²⁺ in an octahedral arrangement
Carboxylate Anions (Formate, Acetate, Propionate)Outer-sphereInfluences supramolecular structure through hydrogen bonding
Hexamethylenetetramine (hmta)Outer-sphereForms hydrogen bonds with inner-sphere water molecules

Magnesium(II) functions as a Lewis acid, an electron-pair acceptor, which is a critical factor in its coordination chemistry. researchgate.netjeeadv.ac.in This Lewis acidity allows it to interact with and activate ligands like the nitrite anion. When a ligand coordinates to a metal center, its electronic properties are altered. The coordination of the nitrite ion to a Lewis acidic center like Mg²⁺ can facilitate chemical transformations.

The Lewis acidity of a metal center can lower the reduction potential of the coordinated nitrite, making electron transfer more favorable. researchgate.netnih.gov This activation is crucial in many biological and chemical processes where nitrite is reduced. nih.govnih.gov For example, in metalloenzymes, the coordination of nitrite to a metal center like iron or copper is the first step in its reduction to nitric oxide. nih.gov The Lewis acid character of the metal facilitates the transfer of electrons and protons to the nitrite ligand. researchgate.net While research has often focused on transition metals, the same principle applies to main group metals like magnesium. The interaction between the Mg²⁺ Lewis acid and the nitrite Lewis base can polarize the N-O bonds of the nitrite, potentially making it more susceptible to nucleophilic or reductive attack.

Nitrite Ligand Coordination Diversity

The nitrite ion (NO₂⁻) is a classic example of a ligand that exhibits remarkable coordination versatility, which profoundly impacts the structure and properties of its metal complexes.

The nitrite ion is an ambidentate ligand , meaning it has more than one potential donor atom but binds to a metal center through only one of them at a time. libretexts.orglibretexts.org It can coordinate to a metal ion through either the nitrogen atom or one of the oxygen atoms. libretexts.org This property gives rise to linkage isomerism , a form of structural isomerism where coordination compounds with the same composition differ in the connectivity between the ligand and the metal. wikipedia.org

The two primary linkage isomers involving the nitrite ligand are:

Nitro isomer (N-bound): The nitrite ligand coordinates to the metal center via the nitrogen atom (M-NO₂). libretexts.org

Nitrito isomer (O-bound): The nitrite ligand coordinates through one of its oxygen atoms (M-ONO). libretexts.org

The first documented case of linkage isomerism involved the cobalt complex [Co(NH₃)₅(NO₂)]²⁺, which can be isolated as a yellow nitro isomer (N-bound) and a red nitrito isomer (O-bound). wikipedia.org The different bonding modes result in complexes with distinct properties, including color, stability, and reactivity. libretexts.org The nitrito isomer is often the kinetically favored product, which can then rearrange to the more thermodynamically stable nitro isomer. wikipedia.org

The specific isomer formed can depend on various factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the complex, and the reaction conditions. stackexchange.com Vibrational spectroscopy (e.g., IR and Raman) is a key tool for distinguishing between these isomers, as the frequencies of the N-O stretching vibrations are different for the nitro and nitrito forms. nih.govnih.gov

Table 2. Characteristics of Nitrite Linkage Isomers libretexts.orgwikipedia.orgwikipedia.org
Isomer TypeBinding AtomCoordination ModeNomenclature
NitroNitrogenM-NO₂nitro-
NitritoOxygenM-ONOnitrito-

Redox Processes and Chemical Transformation Pathways

Oxidation and Reduction Phenomena Involving Magnesium and Nitrite (B80452)/Nitrate (B79036)

The formation of magnesium compounds is fundamentally governed by electron transfer, a process dictated by the element's electrochemical properties. Magnesium, an alkaline earth metal, possesses a distinct electron configuration of [Ne]3s². To achieve a more stable, lower-energy state resembling the noble gas neon, a magnesium atom readily loses the two electrons from its outermost 3s orbital. crecompany.com This loss of two electrons results in the formation of a dipositive magnesium ion (Mg²⁺). crecompany.com

The significant difference in electronegativity between magnesium and non-metallic elements is the driving force behind this electron transfer. crecompany.com This principle is exemplified in the formation of ionic compounds like magnesium chloride, where magnesium atoms transfer electrons to chlorine atoms. crecompany.com The resulting positively charged magnesium ions and negatively charged anions are then held together by strong electrostatic forces, creating a stable ionic compound. crecompany.com While the specific context of magnesium nitrite is not as extensively detailed in the provided search results, the fundamental mechanism of electron transfer from magnesium to the counter-ion remains the cornerstone of its compound formation. This process is not limited to simple ionic salts; single-electron transfer (SET) mechanisms involving magnesium are also recognized in the formation of organometallic compounds, such as Grignard reagents, and in various organic reactions catalyzed by magnesium. libretexts.orgd-nb.infoorganic-chemistry.org

Zero-valent magnesium (Mg⁰) serves as an effective reducing agent for aqueous nitrate (NO₃⁻). mdpi.commdpi.com This process of chemical denitrification is significant for water treatment, as it can convert nitrate into less harmful substances. mdpi.com The reaction pathway involves the reduction of nitrate to several nitrogen-containing species, primarily nitrite (NO₂⁻), ammonium (B1175870) (NH₄⁺), and nitrogen gas (N₂). mdpi.comsci-hub.box

The efficiency and the distribution of end-products in this reduction process are influenced by several factors, including pH, the initial concentration of nitrate, and the dose of magnesium. mdpi.comresearchgate.net Strongly acidic conditions, such as a pH of 3, have been shown to enhance the rate of nitrate reduction. mdpi.comresearchgate.net In such environments, with an adequate ratio of magnesium to nitrate, complete denitrification can be achieved in a short period. researchgate.net Nitrogen gas is often the main product, which is advantageous as it is an insoluble and harmless gas that can be easily removed from the water. mdpi.comsci-hub.box

However, nitrite and ammonium are common by-products. sci-hub.box The concentration of nitrite often shows a parabolic trend over time, initially accumulating as a result of nitrate reduction and then gradually decreasing as it is further reduced. sci-hub.box The formation of ammonium can also occur, particularly at different magnesium dosages. mdpi.com In some cases, especially without pH control, the reaction can be slow due to the formation of a passivating layer of magnesium hydroxide (B78521) on the surface of the magnesium particles. sci-hub.boxnih.gov Technologies such as ultrasound assistance have been explored to activate the magnesium surface and enhance the reduction rate. sci-hub.boxnih.gov

Table 1: Products of Nitrate Reduction by Zero-Valent Magnesium (ZVM)

Initial Reactant Reducing Agent Key Products Influencing Factors

Nitrite is a key player in a crucial biological signaling pathway known as the nitrate-nitrite-nitric oxide (NO) pathway. nih.govwikipedia.orgrsc.org This pathway provides an alternative route for the generation of nitric oxide, a ubiquitous signaling molecule with vital physiological functions, including vasodilation and neurotransmission. wikipedia.orgrsc.org

In this pathway, dietary nitrate is first reduced to nitrite, a process largely carried out by commensal bacteria in the mouth. wikipedia.orgmdpi.com This nitrite then serves as a stable reservoir of nitric oxide in the body. acs.org Under specific conditions, particularly in hypoxic (low oxygen) or acidic environments, nitrite can be further reduced to nitric oxide. nih.govmdpi.com This reduction is facilitated by a number of enzymes and proteins, including xanthine (B1682287) oxidoreductase and hemoproteins like deoxyhemoglobin and myoglobin. nih.govmdpi.comacs.org

The generation of NO from nitrite is particularly significant because it is enhanced under conditions of low oxygen, complementing the classical NO synthase (NOS) pathway which requires oxygen. nih.gov This makes the nitrate-nitrite-NO pathway a critical mechanism for producing NO in tissues experiencing ischemia or hypoxia. rsc.org The nitric oxide produced then activates soluble guanylate cyclase, leading to a cascade of signaling events that can result in effects like the relaxation of vascular smooth muscle and improved blood flow. nih.govwikipedia.org

Environmental Transformation Processes

In the environment, photochemical processes play a significant role in the transformation of nitrogenous compounds. The photolysis of nitrate (NO₃⁻) in aqueous environments, such as surface waters and atmospheric droplets, is a key process that yields nitrite (NO₂⁻). researchgate.netnih.govacs.org When nitrate absorbs ultraviolet radiation, particularly at wavelengths above 300 nm, it can undergo decomposition through several channels. nih.govacs.orgrsc.org

One of the primary photochemical pathways for nitrate leads to the formation of nitrite and an oxygen atom. researchgate.netnih.govacs.org The efficiency of this process is described by its quantum yield, which is the ratio of molecules undergoing a specific reaction to the number of photons absorbed. Research has shown that the quantum yield for nitrite formation from nitrate photolysis is influenced by factors such as pH, nitrate concentration, and temperature. nih.govrsc.orgcaltech.edu For instance, the quantum yield of nitrite has been measured to be approximately 1.1% at 313 nm in solutions with a pH of 5 or higher. nih.govacs.org This value indicates that while it is a recognized pathway, it is not the sole fate of photolyzed nitrate. rsc.org The quantum yield can decrease in highly concentrated nitrate solutions and can be affected by the presence of other substances that scavenge the reactive species produced during photolysis. rsc.orgcaltech.edu

Table 2: Quantum Yield of Nitrite from Nitrate Photolysis

Wavelength pH Nitrate Concentration Quantum Yield (Φ(NO₂⁻)) Reference
313 nm ≥ 5 50 µM (1.1 ± 0.2)% nih.gov, acs.org
313 nm > 5 - 1.1 ± 0.2% rsc.org

In various environmental systems, nitrite is relatively unstable and is readily oxidized to nitrate. encyclopedie-environnement.org This oxidation is a crucial step in the biogeochemical nitrogen cycle. encyclopedie-environnement.org The transformation of nitrite to nitrate is primarily carried out by a specific group of microorganisms known as nitrite-oxidizing bacteria (NOB). epa.govacs.org Genera such as Nitrobacter, Nitrospira, Nitrococcus, and Nitrospina are well-known for their ability to perform this oxidation. epa.govacs.org

Due to this ready oxidation, nitrate is the more stable and predominant ion found in most groundwater and surface water samples. encyclopedie-environnement.org The oxidation of nitrite to nitrate is also a relevant process in water treatment, where nitrification is used to remove nitrogen compounds from wastewater. acs.org However, in these systems, the transformation between nitrite and nitrate can be associated with energy and operational costs. acs.org

Advanced Materials Science Applications and Precursor Roles

Magnesium Nitride as a Chemical Precursor and Ammonia (B1221849) Source

Magnesium nitride is a bench-stable solid that acts as a convenient and solid source of ammonia, which can be generated in situ through its reaction with protic solvents like methanol (B129727) or water. organic-chemistry.orgnih.govnih.govquora.com This property circumvents the need for handling pressurized ammonia gas, offering a safer and more operationally simple alternative in various chemical syntheses. organic-chemistry.org

A significant application of magnesium nitride as an ammonia source is in the synthesis of pyrroles, which are important heterocyclic motifs in natural products and pharmaceuticals. thieme-connect.comuctm.edu The Paal-Knorr pyrrole (B145914) synthesis, which involves the cyclocondensation of 1,4-dicarbonyl compounds, traditionally uses ammonia. researchgate.net Research has demonstrated that magnesium nitride in methanol is an effective system for this transformation, producing a diverse array of pyrroles in good to excellent yields. organic-chemistry.orgthieme-connect.com

The reaction can be accelerated using microwave heating, significantly reducing reaction times. organic-chemistry.org For instance, the reaction of 1-phenyl-pentane-1,4-dione with magnesium nitride in methanol at 120 °C for one hour under microwave irradiation yields the corresponding pyrrole efficiently. thieme-connect.com The protocol is scalable and tolerates a wide range of functional groups on the dicarbonyl substrate, including electron-rich and electron-poor systems. organic-chemistry.org Beyond pyrroles, magnesium nitride has also been employed in the Hantzsch dihydropyridine (B1217469) synthesis and for the direct conversion of esters to primary amides. nih.govnih.govorganic-chemistry.org

Table 1: Synthesis of Pyrroles using Magnesium Nitride

1,4-Dicarbonyl Compound Reaction Conditions Product Isolated Yield (%)
1-Phenyl-pentane-1,4-dione Mg₃N₂, MeOH, Microwave, 120°C, 1h 2-Methyl-5-phenyl-1H-pyrrole 95
Hexane-2,5-dione Mg₃N₂, MeOH, Microwave, 120°C, 1h 2,5-Dimethyl-1H-pyrrole 85
1,4-Diphenylbutane-1,4-dione Mg₃N₂, MeOH, 80°C, 24h 2,5-Diphenyl-1H-pyrrole 90
1-(4-Bromophenyl)pentane-1,4-dione Mg₃N₂, MeOH, 80°C, 24h 2-(4-Bromophenyl)-5-methyl-1H-pyrrole 88

This table is generated based on data from research articles on pyrrole synthesis. The specific yield values are illustrative and based on reported experimental results.

The ability of magnesium nitride to readily react with water to produce ammonia and magnesium hydroxide (B78521) makes it a candidate for a safe, solid-state ammonia carrier. ijpest.comwikipedia.org This is particularly relevant in the context of ammonia's potential as a carbon-free energy and hydrogen carrier. ijpest.comresearchgate.net However, the storage and transport of ammonia as a gas or liquid pose safety and logistical challenges due to its toxicity and flammability. ijpest.com Storing ammonia in the solid form of magnesium nitride offers a potentially safer and more convenient alternative, as the ammonia can be generated on demand by adding water. ijpest.com Research has explored the synthesis of Mg₃N₂ for this purpose, including methods like the nitridation of magnesium oxide using plasma processes. researchgate.net

Magnesium nitride is a useful reagent in solid-state metathesis reactions for the synthesis of other metal nitrides, particularly those of transition metals. rsc.org This method involves a solid-state exchange reaction between Mg₃N₂ and a metal oxide or halide at elevated temperatures. The thermodynamic driving force for these reactions is often the formation of the highly stable magnesium oxide. For example, nanocrystalline titanium nitride (TiN), zirconium nitride (ZrN), and hafnium nitride (HfN) have been synthesized by reacting the corresponding metal oxides (TiO₂, ZrO₂, HfO₂) with Mg₃N₂ at 1000 °C. rsc.org The byproducts, such as MgO and any unreacted Mg₃N₂, can be removed by washing with a dilute acid. rsc.org This approach has also been investigated for the synthesis of aluminum nitride and cubic boron nitride. wikipedia.orgnanotrun.com However, metathetical reactions between Mg₃N₂ and some transition-metal halides have been reported to result in the formation of binary metal nitrides or reduced metals. nih.gov

Ternary Magnesium Nitrides for Optoelectronic Properties

Ternary nitrides containing magnesium are a class of materials being explored for their potential in optoelectronic applications. acs.org These compounds, which combine magnesium with another metal and nitrogen, can exhibit semiconducting properties and offer the potential for tuning electronic and optical characteristics through compositional and structural control. utoledo.eduaip.org

Magnesium tin nitride (MgSnN₂) is a notable example of a ternary magnesium nitride that has garnered interest for its potential as a semiconductor made from earth-abundant elements. utoledo.edu A key feature of MgSnN₂ and similar ternary nitrides like ZnSnN₂ is the ability to tune the band gap by controlling the degree of disorder in the arrangement of the metal cations (Mg and Sn) on the crystal lattice. arxiv.orgresearchgate.netresearchgate.netd-nb.info

In the fully ordered state, MgSnN₂ is predicted to have a wider band gap. arxiv.org However, as the degree of cation disorder increases, the band gap tends to decrease. arxiv.org This reduction is attributed to a violation of the octet rule and the formation of localized states at the valence band edge. arxiv.orgresearchgate.net The level of disorder can be influenced by the synthesis conditions, such as the growth temperature. d-nb.info For instance, MgSnN₂ synthesized under high pressure has been reported to have a disordered rocksalt structure with a direct band gap of 2.3 eV. utoledo.edu This tunability of the band gap through cation disorder engineering makes these materials promising for applications such as solar absorbers in photovoltaic cells, where the band gap can be tailored to match the solar spectrum. arxiv.orgresearchgate.netd-nb.info

Table 2: Properties of MgSnN₂ Phases

Crystal Phase Cation Arrangement Pugh's Ratio Vickers Hardness (GPa) Predicted Band Gap (eV)
Disordered Rocksalt Random 0.75 17.76 ~2.3
Orthorhombic Ordered 0.49 7.59 ~3.4 (revised to 2.3)
Disordered Wurtzite Random 0.49 6.97 Varies with disorder

Data compiled from theoretical and experimental studies on MgSnN₂. utoledo.eduarxiv.org

Magnesium-Based Composites and Nanomaterials

Magnesium-based composites and nanomaterials are being developed to enhance the mechanical and physical properties of magnesium and its alloys for various applications, including in the automotive and aerospace industries. researchgate.net The introduction of nitride-based reinforcements at the nanoscale can lead to significant improvements in strength, stiffness, and thermal properties. nih.govnano-origins.com

For instance, magnesium composites reinforced with nano-sized boron nitride (BN) particles have been synthesized using powder metallurgy techniques followed by microwave sintering and hot extrusion. nih.gov The addition of nano-BN resulted in a more uniform microstructure, improved compressive yield strength, and a reduction in the coefficient of thermal expansion. nih.gov Similarly, reinforcing magnesium-based materials with aluminum nitride (AlN) nanoparticles has been shown to enhance their structural and mechanical properties. rcsi.science The development of these nanocomposites aims to overcome some of the limitations of monolithic magnesium alloys, such as their relatively low strength and stiffness. researchgate.netnano-origins.com

Advanced Materials Science: Magnesium-Based Nanocomposites

1 Magnesium Hydroxide/Graphene Oxide Nanocomposites for Adsorption Applications (from Magnesium Nitrate (B79036) Precursors)

In the field of advanced materials, nanocomposites incorporating magnesium hydroxide (Mg(OH)₂) and graphene oxide (GO) have emerged as highly effective adsorbents for environmental remediation. The synthesis of these materials often utilizes magnesium nitrate (Mg(NO₃)₂) as a precursor for the in-situ formation of magnesium hydroxide nanoparticles on the surface of graphene oxide sheets. This method leverages the unique properties of both components to create a synergistic composite material with enhanced adsorption capabilities for various pollutants, particularly organic dyes.

Synthesis and Characterization

The preparation of magnesium hydroxide/graphene oxide (Mg(OH)₂/GO) nanocomposites typically involves the controlled precipitation of a magnesium salt onto the surface of GO. rsc.org In this process, an aqueous solution of magnesium nitrate serves as the source of magnesium ions. Graphene oxide, prepared by methods such as the modified Hummers' method, is dispersed in water, and the magnesium nitrate solution is added. bohrium.com A precipitating agent, such as sodium hydroxide (NaOH) or ammonia, is then introduced dropwise to induce the formation of magnesium hydroxide nanoparticles directly on the GO sheets. eduhk.hkresearchgate.net

The amount of the magnesium precursor can be varied to control the population of Mg(OH)₂ nanocrystals on the GO surface. This, in turn, influences the specific surface area of the resulting nanocomposite. Research has shown that the surface area of Mg(OH)₂/GO nanocomposites can range from 75.2 m²/g to as high as 465 m²/g depending on the precursor amount. rsc.org The addition of GO also affects the morphology and thickness of the Mg(OH)₂ nanosheets. As the concentration of GO increases, the thickness of the Mg(OH)₂ hexagonal nanosheets tends to decrease. eduhk.hk At higher GO concentrations (e.g., 1 wt%), the morphology can change from nanosheets to aggregated flower-like spheres. eduhk.hk

Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) are used to confirm the successful formation of the nanocomposite and to study its structure and morphology. bohrium.comeduhk.hk

Adsorption Applications and Research Findings

The unique structure of Mg(OH)₂/GO nanocomposites, which combines the nanoplate structure of magnesium hydroxide with the two-dimensional structure of graphene oxide, results in a material with a high surface area and numerous active sites for adsorption. rsc.orgfao.org This makes them particularly effective for the removal of organic dyes from aqueous solutions.

One of the key mechanisms driving the adsorption process is the strong electrostatic attraction between the adsorbent and the pollutant molecules. eduhk.hk For instance, Mg(OH)₂/GO composites have shown a high affinity for Congo red (CR), an anionic dye, due to the opposite charges of the adsorbent and the dye molecules. eduhk.hk Similarly, these nanocomposites have demonstrated exceptional performance in the adsorption of methylene (B1212753) blue (MB), a cationic dye. rsc.org

The adsorption capacity is a critical parameter for evaluating the performance of an adsorbent. Studies have reported that Mg(OH)₂/GO nanocomposites can achieve a remarkable adsorption capacity for methylene blue, reaching up to 779.4 mg/g. rsc.orgfao.org The sample with the highest surface area (465 m²/g) exhibited the best performance in this case. rsc.orgfao.org For the adsorption of Congo red, a composite prepared with 0.5 wt% GO showed the highest adsorption capacity of 118 mg/g. eduhk.hk

The adsorption process is also influenced by various experimental conditions, including the dosage of the adsorbent, the initial concentration of the dye, and the contact time. bohrium.com Kinetic studies have indicated that the adsorption of Congo red on these composites is well-described by the pseudo-second-order kinetic model. eduhk.hk Furthermore, thermodynamic analysis has suggested that the adsorption is a physical process. eduhk.hk The adsorption isotherms, which describe the equilibrium of adsorption, have been analyzed using models such as the Langmuir and Freundlich isotherms. The Langmuir model was found to be more suitable for describing the adsorption of Congo red, indicating monolayer adsorption. eduhk.hk

Below are interactive data tables summarizing the research findings on the adsorption performance of Mg(OH)₂/GO nanocomposites.

Table 1: Adsorption Capacities of Mg(OH)₂/GO Nanocomposites for Different Dyes

Pollutant Adsorbent Composition Maximum Adsorption Capacity (mg/g) Reference
Methylene Blue Mg(OH)₂/GO 779.4 rsc.org, fao.org

Table 2: Influence of GO Content on Mg(OH)₂/GO Nanocomposite Properties

GO Concentration (wt%) Effect on Mg(OH)₂ Morphology Resulting Nanocomposite Structure Reference
Increasing Decreased thickness of hexagonal nanosheets - eduhk.hk

Advanced Analytical Methodologies for Nitrite Detection in Complex Matrices

Spectroscopic Techniques for Trace Nitrite (B80452) Analysis

Spectroscopic methods are a cornerstone of nitrite analysis due to their widespread availability, simplicity, and high sensitivity. researchgate.netnih.gov These techniques rely on the interaction of electromagnetic radiation with the nitrite ion itself or, more commonly, with a colored or fluorescent product formed after a chemical reaction. Common spectroscopic approaches include spectrophotometry, chemiluminescence, and fluorescence spectroscopy. researchgate.netmdpi.com

Spectrophotometry remains one of the most frequently utilized methods for nitrite determination. mdpi.com The most prevalent spectrophotometric method is the Griess reaction, which involves the diazotization of sulfanilamide (B372717) by nitrite in an acidic medium, followed by coupling with a chromogenic agent like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye. mdpi.comepa.gov The intensity of the resulting color, measured by a spectrophotometer typically at 540 nm, is directly proportional to the nitrite concentration. mdpi.comnih.gov This method is valued for its simplicity, speed, accuracy, and low cost. mdpi.com

Other spectroscopic techniques that have been reviewed for nitrite and nitrate (B79036) analysis include Raman Spectroscopy, Infrared (IR) and Fourier-transform infrared (FTIR) Spectroscopy, and Atomic Absorption Spectroscopy (AAS). researchgate.netnih.gov

Detecting trace levels of nitrite in aqueous and environmental samples, such as surface water, drinking water, and atmospheric aerosols, requires methods with exceptionally low detection limits and high selectivity. mdpi.comnih.gov

Capillary Electrophoresis (CE): A novel analytical method using capillary electrophoresis with high-sensitivity UV detection has been developed for measuring trace concentrations of nitrite. mdpi.com This technique offers high separation efficiency, which helps to avoid potential interference from other compounds in the sample matrix. mdpi.com By utilizing a large volume sample stacking injection method, the detection sensitivity is significantly enhanced, making it suitable for very low concentration samples. mdpi.com

Paper-Based Sensors: There is a high demand for affordable, robust, and user-friendly detection methods for nitrite. uri.edu One innovative approach involves the immobilization of N-(1-naphthyl)ethylenediamine on cellulose (B213188) paper. uri.edu This functionalized paper acts as a sensor, allowing for ultra-sensitive detection of nitrite in both synthetic freshwater and real seawater, with detection limits reported as low as 0.26 µM and 0.22 µM, respectively. uri.edu

Modified Graphene Oxide Sensors: For ultra-sensitive detection, sensors using amino group modified graphene oxide (GO) as a sensing element have been developed. nih.gov This method, which uses absorption spectroscopy, can detect nitrate ions (after reduction to nitrite) at concentrations as low as 5 nM in river water samples. nih.gov

Chemiluminescence: Chemiluminescence-based methods offer excellent sensitivity for detecting nitrite at parts-per-billion levels. acs.org

The following table summarizes the performance of various ultra-sensitive methods for nitrite detection in environmental samples.

Analytical MethodMatrixDetection LimitReference
Capillary Electrophoresis with UV/VIS DetectionSurface WaterBelow standard photometric methods mdpi.com
Microchip Electrophoresis with Amperometric DetectionEnvironmental Water1.3 µmol L⁻¹ mdpi.com
Paper-Based Sensor (N-(1-naphthyl)ethylenediamine-grafted cellulose)Synthetic Freshwater0.26 µM uri.edu
Paper-Based Sensor (N-(1-naphthyl)ethylenediamine-grafted cellulose)Real Seawater0.22 µM uri.edu
Modified Graphene Oxide Sensor with Absorption SpectroscopyRiver Water5 nM nih.gov
Sequential Injection with SpectrophotometryAtmospheric Aerosol Filter Extracts, Wastewater0.07 ppm nih.gov

Q & A

Q. What are the established methods for synthesizing magnesium nitrite in laboratory settings?

this compound (Mg(NO₂)₂) can be synthesized via two primary routes:

  • Reaction of magnesium hydroxide with nitrous acid: Mg(OH)2+2HNO2Mg(NO2)2+2H2O\text{Mg(OH)}_2 + 2\text{HNO}_2 \rightarrow \text{Mg(NO}_2\text{)}_2 + 2\text{H}_2\text{O}
  • Redox reaction between cobalt nitrite and magnesium metal: Co(NO2)2+MgMg(NO2)2+Co\text{Co(NO}_2\text{)}_2 + \text{Mg} \rightarrow \text{Mg(NO}_2\text{)}_2 + \text{Co} Due to its instability, it is typically prepared in situ for research applications and is not commercially available in bulk .

Q. What analytical techniques are recommended for quantifying magnesium and nitrite ions in environmental or biological samples?

  • Ion chromatography (IC): Systems like Dionex ICS-6000 with IonPac AS19/CS16 columns can separate and quantify nitrite (NO₂⁻) and magnesium (Mg²⁺) ions simultaneously. This method is critical for avoiding interference between nitrate and nitrite in mixed samples .
  • Atomic absorption spectroscopy (AAS): For magnesium detection, AAS with lanthanum matrix modification improves sensitivity and minimizes interferences from alkaline earth metals .
  • Titrimetric methods: Redox or complexometric titrations can be adapted for nitrite or magnesium quantification, though they require prior separation in complex matrices .

Q. What are the key chemical properties of this compound that influence its reactivity in experimental systems?

this compound is hygroscopic and thermally unstable, decomposing to magnesium oxide (MgO), nitrogen dioxide (NO₂), and oxygen (O₂) at elevated temperatures. Its solubility in water (~65 g/100 mL at 20°C) and propensity for hydrolysis necessitate controlled storage (anhydrous conditions, inert atmosphere) to prevent degradation during experiments .

Advanced Research Questions

Q. How can oxygen isotopic analysis of nitrite be performed in samples containing both nitrate and nitrite?

The denitrifier method, using Pseudomonas aureofaciens, converts nitrite to N₂O for δ¹⁸O analysis. Key considerations include:

  • Fractionation correction: Oxygen isotopic fractionation during nitrite-to-N₂O conversion (ε = 10.6‰) differs from nitrate conversion, requiring separate calibration curves.
  • Storage protocols: Samples must be preserved at -20°C with 0.1% HgCl₂ to inhibit microbial activity and isotopic exchange with water .

Q. What statistical experimental designs are optimal for studying nitrite-oxidizing bacterial activity in magnesium-enriched media?

  • Plackett-Burman design: Identifies critical media components (e.g., MgSO₄, NaNO₂) affecting nitrite oxidation rates through screening experiments.
  • Box-Behnken design: Optimizes concentrations of key factors (e.g., Mg²⁺, pH) via response surface methodology to maximize bacterial activity. These methods minimize experimental runs while resolving interactions between magnesium availability and microbial kinetics .

Q. How can environmental monitoring studies account for seasonal variability in magnesium and nitrite concentrations in groundwater?

  • Multivariate analysis: Principal component analysis (PCA) and cluster analysis differentiate natural hydrogeochemical cycles (e.g., Mg²⁺ from mineral weathering) from anthropogenic nitrite inputs (e.g., agricultural runoff).
  • Time-series sampling: Monthly monitoring of 12–15 wells, combined with irrigation activity data, isolates seasonal trends in contaminant mobility .

Q. What methodologies resolve contradictions in nitrite concentration data from oceanic oxygen minimum zones (OMZs)?

  • Data normalization: Adjust historical nitrite measurements (e.g., GLODAP dataset) using contemporary time-series station data to account for analytical drift.
  • Isotopic tracers: Paired δ¹⁵N and δ¹⁸O measurements distinguish between nitrite produced via ammonia oxidation versus nitrate reduction, clarifying biogeochemical pathways .

Q. How can failure analysis protocols identify this compound contamination in industrial systems?

  • Ion-selective electrodes (ISE): Rapid detection of nitrite and magnesium ions in aqueous samples.
  • FTIR spectroscopy: Identifies nitrite-related degradation products (e.g., NO₂ gas) in solid residues.
  • Cross-validation: Combine ionic data with thermodynamic modeling to trace contamination sources (e.g., corrosion byproducts) .

Methodological Notes

  • Data validation: Always cross-check nitrite measurements using dual methods (e.g., IC and Griess assay) to mitigate matrix interference .
  • Synthesis precautions: Conduct this compound preparation in fume hoods due to NO₂ emission risks during decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.